molecular formula C8H6ClF3O B1350632 2-Chloro-3-(trifluoromethyl)benzyl alcohol CAS No. 261763-20-6

2-Chloro-3-(trifluoromethyl)benzyl alcohol

Cat. No. B1350632
M. Wt: 210.58 g/mol
InChI Key: MQUXXVLMXCHGDZ-UHFFFAOYSA-N
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Patent
US06610721B2

Procedure details

Sodium borohydride (2.54 g, 67.1 mmol) was added to a solution of 2-chloro-3-(trifluoromethyl)benzaldehyde (purchased at Interchim, cat. # 21117, 10.0 g, 47.9 mmol) in a mixture of DCM (40 ml) and 2-propanol (20 ml), while the mixture was cooled with a water bath. The reaction mixture was stirred for 16 hours at room temperature. At 0° C., a 10% aqueous solution of sodium hydrogensulphate (20 ml) was added dropwise. The reaction mixture was diluted with DCM (100 ml) and water (100 ml). The phases were separated. The organic layer was washed with a saturated aqueous solution of sodium hydrogencarbonate (100 ml) and dried over magnesium sulphate. The solvent was removed in vacuo to give 9.37 g of crude (2-chloro-3-(trifluoromethyl)phenyl)methanol, which was used for the next step without further purification.
Quantity
2.54 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[BH4-].[Na+].[Cl:3][C:4]1[C:11]([C:12]([F:15])([F:14])[F:13])=[CH:10][CH:9]=[CH:8][C:5]=1[CH:6]=[O:7].S([O-])(O)(=O)=O.[Na+]>C(Cl)Cl.CC(O)C.O>[Cl:3][C:4]1[C:11]([C:12]([F:14])([F:15])[F:13])=[CH:10][CH:9]=[CH:8][C:5]=1[CH2:6][OH:7] |f:0.1,3.4|

Inputs

Step One
Name
Quantity
2.54 g
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
10 g
Type
reactant
Smiles
ClC1=C(C=O)C=CC=C1C(F)(F)F
Name
Quantity
40 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
20 mL
Type
solvent
Smiles
CC(C)O
Step Two
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
20 mL
Type
reactant
Smiles
S(=O)(=O)(O)[O-].[Na+]
Step Three
Name
Quantity
100 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
100 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 16 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was cooled with a water bath
CUSTOM
Type
CUSTOM
Details
The phases were separated
WASH
Type
WASH
Details
The organic layer was washed with a saturated aqueous solution of sodium hydrogencarbonate (100 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulphate
CUSTOM
Type
CUSTOM
Details
The solvent was removed in vacuo

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
ClC1=C(C=CC=C1C(F)(F)F)CO
Measurements
Type Value Analysis
AMOUNT: MASS 9.37 g
YIELD: CALCULATEDPERCENTYIELD 92.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.